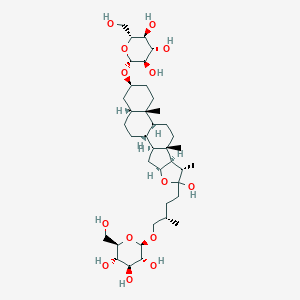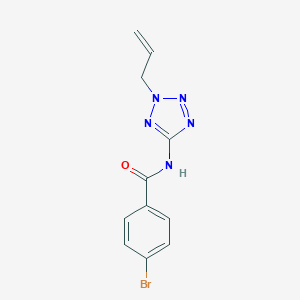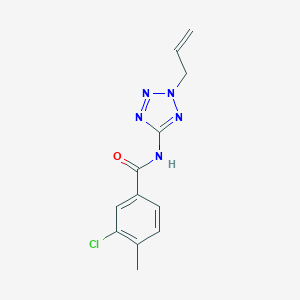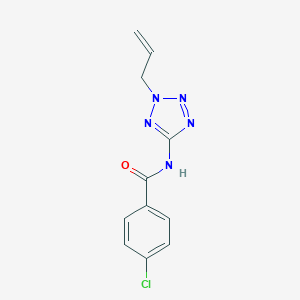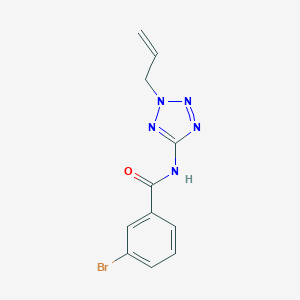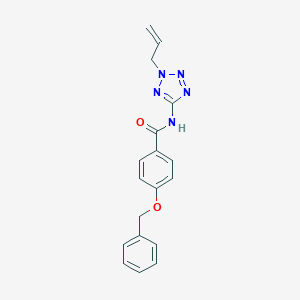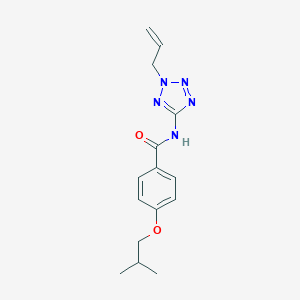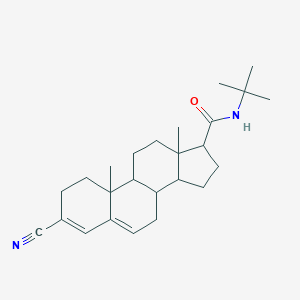
3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide is a synthetic compound that belongs to the class of androgen receptor modulators. It is commonly known as SARMs (Selective Androgen Receptor Modulators) and is used in scientific research to study the effects of androgens on the human body. SARMs are known for their ability to selectively target the androgen receptors in the body, which makes them a promising alternative to traditional anabolic steroids.
作用機序
The mechanism of action of 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide involves binding to the androgen receptor and activating its signaling pathways. This leads to an increase in protein synthesis and anabolic activity in muscle tissue, as well as an increase in bone density. SARMs are known for their ability to selectively target the androgen receptors in specific tissues, which reduces the risk of side effects associated with traditional anabolic steroids.
Biochemical and Physiological Effects:
Studies have shown that 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide can increase muscle mass and strength, as well as improve bone density. It has also been shown to have a positive effect on lipid metabolism, reducing the risk of cardiovascular disease. SARMs have a lower risk of side effects compared to traditional anabolic steroids, such as prostate enlargement and hair loss.
実験室実験の利点と制限
The advantages of using 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide in lab experiments include its high selectivity for the androgen receptor, which reduces the risk of off-target effects. It also has a longer half-life compared to traditional anabolic steroids, which allows for less frequent dosing. However, limitations include the lack of long-term safety data and the need for further research to fully understand its potential therapeutic applications.
将来の方向性
1. Further studies to evaluate the long-term safety and efficacy of 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide in humans.
2. Development of more potent and selective SARMs for the treatment of specific conditions.
3. Investigation of the potential use of SARMs in the treatment of age-related muscle wasting and frailty.
4. Studies to evaluate the effects of SARMs on cognitive function and mood.
5. Development of SARMs for use in veterinary medicine.
Conclusion:
In conclusion, 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide is a promising compound for the treatment of conditions such as osteoporosis and muscle wasting. Its high selectivity for the androgen receptor and lower risk of side effects compared to traditional anabolic steroids make it an attractive alternative. However, further research is needed to fully understand its potential therapeutic applications and long-term safety.
科学的研究の応用
3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a high affinity for the androgen receptor and can selectively target specific tissues, such as muscle and bone. This makes it a promising candidate for the treatment of conditions such as osteoporosis, muscle wasting, and hypogonadism.
特性
CAS番号 |
151338-11-3 |
|---|---|
製品名 |
3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide |
分子式 |
C25H36N2O |
分子量 |
380.6 g/mol |
IUPAC名 |
N-tert-butyl-3-cyano-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxamide |
InChI |
InChI=1S/C25H36N2O/c1-23(2,3)27-22(28)21-9-8-19-18-7-6-17-14-16(15-26)10-12-24(17,4)20(18)11-13-25(19,21)5/h6,14,18-21H,7-13H2,1-5H3,(H,27,28) |
InChIキー |
SWSAVZHOUMPGCF-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C#N)C |
正規SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C#N)C |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)



